molecular formula C10H7ClO3S B182215 6-Chloronaphthalene-1-sulfonic acid CAS No. 102878-12-6

6-Chloronaphthalene-1-sulfonic acid

Cat. No.: B182215
CAS No.: 102878-12-6
M. Wt: 242.68 g/mol
InChI Key: QKHYZIZXSFSPKY-UHFFFAOYSA-N
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Description

6-Chloronaphthalene-1-sulfonic acid is an organic compound with the molecular formula C10H7ClO3S. It is a derivative of naphthalene, where a chlorine atom is substituted at the 6th position and a sulfonic acid group at the 1st position. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloronaphthalene-1-sulfonic acid typically involves the sulfonation of 6-chloronaphthalene. The process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The general reaction can be represented as follows:

6-Chloronaphthalene+H2SO46-Chloronaphthalene-1-sulfonic acid+H2O\text{6-Chloronaphthalene} + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 6-Chloronaphthalene+H2​SO4​→6-Chloronaphthalene-1-sulfonic acid+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 6-chloronaphthalene is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then heated to the desired temperature, and the product is subsequently purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

6-Chloronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

6-Chloronaphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloronaphthalene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins and enzymes, thereby affecting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloronaphthalene-1-sulfonic acid is unique due to the presence of both a chlorine atom and a sulfonic acid group, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .

Properties

IUPAC Name

6-chloronaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHYZIZXSFSPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601261
Record name 6-Chloronaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102878-12-6
Record name 6-Chloronaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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